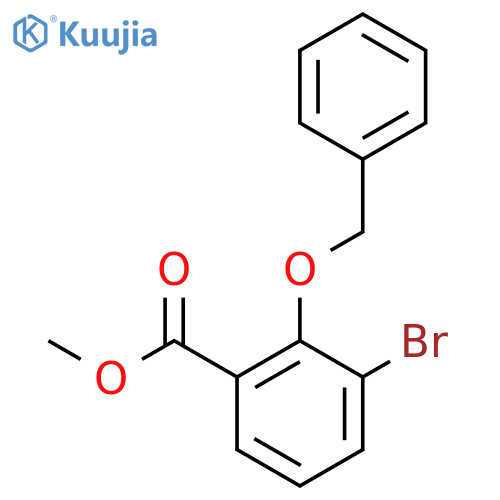

Cas no 2271442-98-7 (Methyl 2-benzyloxy-3-bromo-benzoate)

2271442-98-7 structure

商品名:Methyl 2-benzyloxy-3-bromo-benzoate

CAS番号:2271442-98-7

MF:C15H13BrO3

メガワット:321.165923833847

MDL:MFCD31805787

CID:5073772

Methyl 2-benzyloxy-3-bromo-benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-benzyloxy-3-bromo-benzoate

-

- MDL: MFCD31805787

- インチ: 1S/C15H13BrO3/c1-18-15(17)12-8-5-9-13(16)14(12)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

- InChIKey: SRXNXFBZNMGWKE-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(C(=O)OC)=C1OCC1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 289

- トポロジー分子極性表面積: 35.5

- 疎水性パラメータ計算基準値(XlogP): 3.9

Methyl 2-benzyloxy-3-bromo-benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB559568-1 g |

Methyl 2-benzyloxy-3-bromo-benzoate; . |

2271442-98-7 | 1g |

€719.40 | 2023-04-13 | ||

| abcr | AB559568-250mg |

Methyl 2-benzyloxy-3-bromo-benzoate; . |

2271442-98-7 | 250mg |

€369.50 | 2025-02-15 | ||

| Aaron | AR021QSQ-250mg |

Methyl 2-benzyloxy-3-bromo-benzoate |

2271442-98-7 | 95% | 250mg |

$500.00 | 2025-02-12 | |

| abcr | AB559568-500mg |

Methyl 2-benzyloxy-3-bromo-benzoate; . |

2271442-98-7 | 500mg |

€505.40 | 2025-02-15 | ||

| abcr | AB559568-1g |

Methyl 2-benzyloxy-3-bromo-benzoate; . |

2271442-98-7 | 1g |

€685.40 | 2025-02-15 | ||

| Aaron | AR021QSQ-1g |

Methyl 2-benzyloxy-3-bromo-benzoate |

2271442-98-7 | 95% | 1g |

$800.00 | 2025-02-12 | |

| abcr | AB559568-500 mg |

Methyl 2-benzyloxy-3-bromo-benzoate; . |

2271442-98-7 | 500MG |

€528.60 | 2023-04-13 | ||

| abcr | AB559568-250 mg |

Methyl 2-benzyloxy-3-bromo-benzoate; . |

2271442-98-7 | 250MG |

€317.10 | 2023-04-13 | ||

| Aaron | AR021QSQ-500mg |

Methyl 2-benzyloxy-3-bromo-benzoate |

2271442-98-7 | 500mg |

$631.00 | 2023-12-14 |

Methyl 2-benzyloxy-3-bromo-benzoate 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

2271442-98-7 (Methyl 2-benzyloxy-3-bromo-benzoate) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2230780-65-9(IL-17A antagonist 3)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2271442-98-7)Methyl 2-benzyloxy-3-bromo-benzoate

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):236.0/323.0/440.0